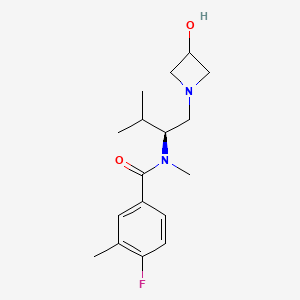

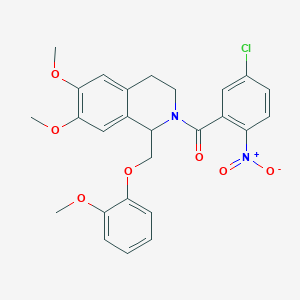

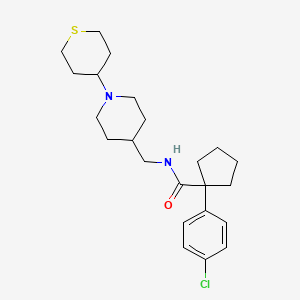

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

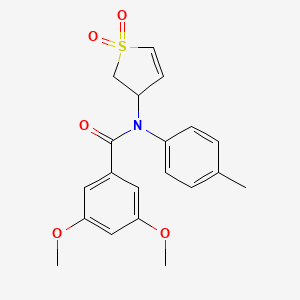

“2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H12N4O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly provided in the retrieved sources .Scientific Research Applications

Synthesis and Chemical Reactions

A significant area of application for this compound and its derivatives is in the field of synthetic organic chemistry. The compound's structure allows for various chemical reactions, providing a foundation for synthesizing novel compounds and studying their properties.

Ene Reactions and Diels-Alder Reactions : 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a related compound, participates in ene reactions with substituted indenes, leading to the formation of addition products that isomerize to ene adducts. These reactions underscore the reactivity of triazolinedione derivatives towards different substrates, forming complex products through addition and isomerization processes (Smonou, Orfanopoulos, & Foote, 1988). Additionally, PTAD undergoes Diels-Alder reactions with functionalized dienes, demonstrating its utility as a dienophile in synthesizing heterocyclic compounds (Johnson & Moody, 1985).

Synthesis of Indane-Dione Derivatives : The title compound's structural motif is conducive to the formation of various indane-dione derivatives, demonstrating its versatility in organic synthesis. These derivatives are synthesized through reactions with different aldehydes and ketones, highlighting the compound's role in creating structurally diverse molecules with potential application in material science and pharmaceutical research (Asiri & Khan, 2011).

Material Science and Polymer Chemistry

The compound and its derivatives also find applications in material science, particularly in the synthesis of polymers and novel materials with specific properties.

Polymerization and Material Synthesis : PTAD's reactivity is utilized in polymer chemistry, where it serves as a building block for creating novel polymers through Diels-Alder and ene reactions. These polymers have applications in various fields, including materials science, where they are used to develop new materials with tailored properties (Mallakpour & Butler, 1985).

Advanced Functional Materials : Through the synthesis of bis-triazole derivatives and their polymerization, researchers explore the creation of materials with potential applications in electronics, photonics, and as anticoagulant agents. These studies demonstrate the broad applicability of triazolinedione derivatives in creating functional materials with specific characteristics (Bekircan & Bektaş, 2006).

properties

IUPAC Name |

3-hydroxy-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-17-14-3-1-2-4-15(14)18(24)16(17)9-20-12-5-7-13(8-6-12)22-11-19-10-21-22/h1-11,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCXILDVOATZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC=N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)